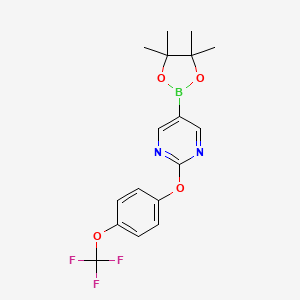

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

Description

Chemical Structure: The compound is a pyrimidine derivative featuring a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position and a 4-(trifluoromethoxy)phenoxy group at the 2-position. Its molecular formula is C₁₇H₁₈BF₃N₂O₄, with a molecular weight of 382.1 g/mol and a purity ≥95% .

Applications: Primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions, it facilitates the synthesis of biaryl structures in pharmaceuticals and materials science. For example, it was employed in the synthesis of antimalarial 4(1H)-quinolone derivatives via Pd-catalyzed coupling with iodinated quinoline precursors (32% yield) .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSYDTMPTKJRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Selection and Loading

Comparative studies indicate that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side product formation from protodeboronation. A catalyst loading of 1.5 mol% balances cost and efficiency.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate SNAr but are unsuitable for Miyaura borylation due to ligand coordination. Non-polar solvents (toluene) enhance boron transfer efficiency at elevated temperatures (90–100°C).

Protecting Group Strategies

The acid-labile trifluoromethoxy group necessitates mild reaction conditions. Boronation is conducted under neutral or weakly basic pH to prevent cleavage of the phenoxy linkage.

Analytical Characterization and Quality Control

Post-synthetic validation employs:

-

¹H/¹³C NMR Spectroscopy : Confirms substitution patterns (e.g., δ 1.35 ppm for pinacol methyl groups).

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z 382.1 vs. calculated 382.1).

-

HPLC Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) verify ≥95% purity.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

Exposure to moisture induces hydrolysis to the boronic acid. Storage under nitrogen at −20°C in anhydrous dimethyl sulfoxide (DMSO) ensures stability.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing boron have shown promise in anticancer therapies. The incorporation of the dioxaborolane moiety in this pyrimidine derivative enhances its ability to interact with biological targets. Studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antiviral Activity

The trifluoromethoxy group in this compound may confer antiviral properties. Compounds with fluorinated substituents have been shown to exhibit enhanced biological activity against various viruses. Preliminary studies suggest that derivatives of this pyrimidine could inhibit viral replication mechanisms .

Enzyme Inhibition

The structural features of this compound allow it to act as a reversible inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, boron-containing compounds are known to inhibit proteases and kinases, which are critical for various cellular processes .

Coupling Reactions

The presence of the boron atom allows for the utilization of this compound in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals . The efficiency and selectivity of these reactions can be significantly improved by using boronic esters like this one.

Functionalization of Aromatic Compounds

This compound can serve as a building block for the functionalization of aromatic systems. The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating further chemical modifications that are essential for developing new materials and pharmaceuticals .

Polymer Chemistry

In polymer science, boron-containing compounds are utilized to create new materials with unique properties such as increased thermal stability and mechanical strength. The incorporation of this pyrimidine derivative into polymer matrices can lead to novel materials suitable for applications in electronics and coatings .

Sensor Development

Due to its electronic properties, this compound has potential applications in sensor technology. Research is ongoing into its use as a sensing element for detecting specific analytes through changes in conductivity or optical properties when exposed to target substances .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of boron-containing pyrimidines and their effects on cancer cell lines. The results showed that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development as anticancer agents .

Case Study: Enzyme Inhibition

Research conducted by Nature Communications highlighted the enzyme inhibition capabilities of boronic acid derivatives. The study demonstrated that these compounds could effectively inhibit proteasomal activity in cancer cells, leading to apoptosis and reduced tumor growth .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The dioxaborolan group can participate in boron-mediated reactions, while the trifluoromethoxyphenoxy group can enhance the compound’s stability and reactivity. These interactions can lead to the formation of stable complexes and intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Key Properties :

- Stability : The boronic ester group enhances stability for storage and handling.

- Reactivity : The trifluoromethoxy group (-OCF₃) provides electron-withdrawing effects, modulating electronic density on the pyrimidine ring and influencing coupling efficiency .

Structural Analogues in the Pyrimidine Boronic Ester Family

Table 1: Key Pyrimidine Derivatives with Boronic Ester Functionality

Key Observations :

Substituent Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound increases lipophilicity compared to methoxy (-OCH₃) or fluoro (-F) substituents, enhancing membrane permeability in drug candidates .

- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) stabilize the boronic ester but may reduce coupling reaction rates due to decreased electron density on the pyrimidine ring .

Positional Isomerism :

- The para-substituted trifluoromethoxy group (target compound) offers steric advantages over meta-substituted analogues (e.g., 229678), improving regioselectivity in cross-coupling reactions .

Comparison with Pyridine and Non-Pyrimidine Boronic Esters

Table 2: Non-Pyrimidine Boronic Ester Analogues

Key Observations :

Core Structure Impact :

- Pyridine-based boronic esters (e.g., 944401-57-4) exhibit higher basic nitrogen reactivity , enabling coordination with transition metals beyond palladium (e.g., copper in click chemistry) .

- Pyrimidine derivatives generally show superior thermal stability compared to pyridine analogues, making them preferred in high-temperature reactions .

Functional Group Flexibility :

- The tetrahydro-2H-pyran group in enhances solubility in polar solvents, whereas the target compound’s trifluoromethoxy group prioritizes lipophilicity .

Hazard Profile :

- The compound carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) warnings, consistent with most boronic esters. Derivatives with fluorinated groups (e.g., -CF₃) may pose additional environmental toxicity risks .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethoxy phenoxy group and a boron-containing moiety. Its molecular formula is , and it has a molecular weight of approximately 303.12 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer properties and potential as an inhibitor in different biological pathways.

1. Anticancer Activity

Several studies have reported the anticancer effects of pyrimidine derivatives. The compound has shown promise in inhibiting cell proliferation in cancer cell lines.

- Case Study: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.4 | Low |

The compound's mechanism involves the inhibition of specific protein targets that are crucial for cancer cell survival and proliferation.

- Targeting Matrix Metalloproteinases (MMPs)

3. Toxicity Studies

In vivo toxicity assessments are critical for evaluating the safety profile of new compounds.

- Subacute Toxicity Study

Pharmacodynamics

The pharmacodynamic properties of the compound suggest that it has a substantial effect on reducing tumor growth in animal models.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction yields are typically achieved?

The primary synthesis involves a Suzuki-Miyaura cross-coupling reaction (general procedure F in ). Starting from 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine, the boronate ester is introduced via reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). The reported yield is 38% after purification by column chromatography . This method aligns with foundational Suzuki-Miyaura protocols ( ), emphasizing ligand selection and inert atmosphere conditions.

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be analyzed?

- ¹H NMR : Key signals include the pyrimidine protons (δ 8.84 ppm, singlet) and the aromatic protons from the trifluoromethoxyphenoxy group (δ 7.21–7.30 ppm). The pinacol boronate ester protons appear as a singlet at δ 1.35 ppm (12H) .

- HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with precision ≤2 ppm error, as demonstrated in fluorinated pyrimidine analyses ( ).

- ¹⁹F NMR : Optional for verifying the trifluoromethoxy group (δ ~ -58 ppm for -OCF₃) .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields involving this boronate ester?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost.

- Solvent/Base Systems : Use toluene/ethanol (4:1) with Cs₂CO₃ for better solubility of aryl halides ( ).

- Temperature Control : Reactions at 80–90°C for 12–24 hours improve conversion rates .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate unreacted boronate ester.

Q. What strategies resolve contradictions in NMR data when analyzing coupling byproducts?

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals (e.g., distinguishing pyrimidine vs. phenoxy protons) .

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., deboronated pyrimidine) to identify contaminant peaks.

- LC-HRMS : Detect trace impurities (e.g., homocoupling products) with high sensitivity .

Q. How does the trifluoromethoxy group influence the pyrimidine ring’s electronic properties?

- Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of -OCF₃, reducing electron density at the pyrimidine C-5 position. This enhances electrophilicity in cross-coupling reactions .

- Hammett Constants : Compare σₚ values (-OCF₃ ≈ +0.35) to predict substituent effects on reaction kinetics .

Q. What are the stability considerations for storing this boronate ester, and how can decomposition be monitored?

- Storage : Keep under argon at -20°C to prevent hydrolysis of the boronate ester ( ).

- Decomposition Monitoring :

- Periodic ¹H NMR checks for disappearance of the pinacol boronate peak (δ 1.35 ppm).

- TLC analysis (silica gel, UV detection) to detect oxidized byproducts (e.g., boronic acid).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.